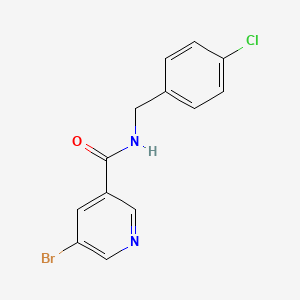
5-Bromo-N-(4-chloro-benzyl)-nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-N-(4-chloro-benzyl)-nicotinamide, also known as BCBN, is a chemical compound that has been extensively studied for its potential use in scientific research. BCBN is a derivative of nicotinamide, which is a type of vitamin B3. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been studied in detail. In
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Processes and Yields 5-Bromo-N-(4-chloro-benzyl)-nicotinamide and its derivatives have been synthesized through various methods. For instance, the synthesis of 5-Bromo-nicotinonitrile, an initial reactant for derivatives, involves chlorination, preparation of 5-Bromo-nicotinamide, and a reflux reaction with POCl3, achieving a total yield of more than 48% (Chen Qi-fan, 2010). Similarly, novel synthesis routes have been established for related compounds, like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing therapeutic SGLT2 inhibitors, demonstrating scalability and significant cost reduction (Yi Zhang et al., 2022).
Chemical Structure and Characterization The chemical structures and intermediates in the synthesis of various derivatives of this compound are well-characterized using FT-IR, 1H NMR, 13C NMR, and MS, ensuring the accuracy of the synthesized compounds (Cheng De-ju, 2014; Cheng De-ju, 2015; H. Bi, 2014).
Applications in Scientific Research
Herbicidal Activity Derivatives of this compound, such as N-(arylmethoxy)-2-chloronicotinamides, have been studied for their herbicidal activity. Some compounds in this series exhibited excellent herbicidal activity against specific weeds, and the structure-activity relationships from these studies contribute to the development of new herbicides (Chen Yu et al., 2021).
Supramolecular Chemistry In the realm of supramolecular chemistry, nicotinamide, a core component of these derivatives, has been used in synthesizing copper(II) bromo-, iodo-, fluoro- and dibromobenzoate complexes. These complexes have been analyzed for their structures and properties, creating supramolecular hydrogen-bonding-coordination chains and networks, which have potential applications in material science and catalysis (J. Halaška et al., 2016; J. Halaška et al., 2018).
Anticancer Agents and Biological Activity Certain derivatives like N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides have been synthesized and tested for their anticancer activity, showing potential as tubulin polymerization inhibitors and apoptosis inducers in cancer cell lines (A. Kamal et al., 2014).
Kinase Inhibition in Stem Cells Nicotinamide, a component of these derivatives, has shown to promote cell survival and differentiation in human pluripotent stem cells by acting as a kinase inhibitor. This property is significant in the context of stem cell applications and disease treatments (Ya Meng et al., 2018).
properties
IUPAC Name |
5-bromo-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-11-5-10(7-16-8-11)13(18)17-6-9-1-3-12(15)4-2-9/h1-5,7-8H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTZXPDFHUXHIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=CN=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

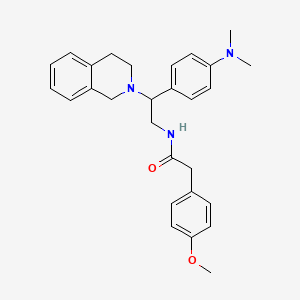
![4-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B2440511.png)
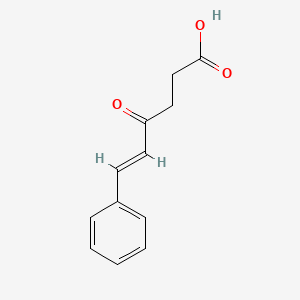
![2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol](/img/structure/B2440513.png)
![2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2440514.png)
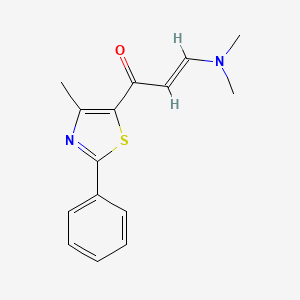
![2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2440521.png)
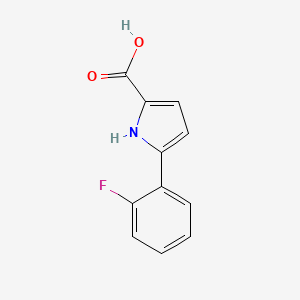
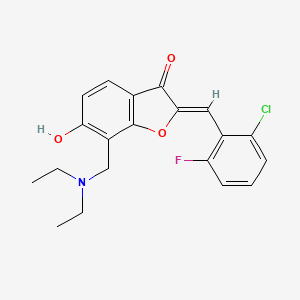


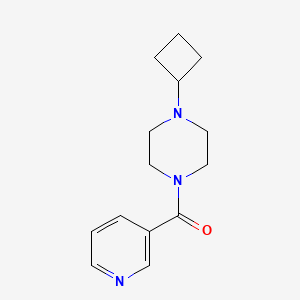
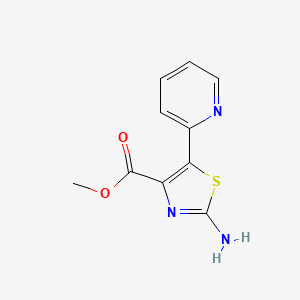
![4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2440532.png)